N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide
Description
N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide is a synthetic organic compound characterized by its unique quinoline structure with multiple fluorine substitutions
Properties
IUPAC Name |
N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-12(2)10-19(27)25-18-8-5-13(11-17(18)24)21(28)26-9-3-4-14-15(22)6-7-16(23)20(14)26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBDWXXLOEFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=C(C=C1)C(=O)N2CCCC3=C(C=CC(=C32)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of fluorine atoms at specific positions. The final step involves the coupling of the quinoline derivative with 3-methylbutanamide under controlled conditions. Common reagents used in these steps include fluorinating agents, coupling reagents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of fluorine-substituted analogs.
Scientific Research Applications
N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorine-substituted quinoline derivatives and amide-containing molecules. Examples are:
- 5,8-difluoroquinoline derivatives
- Fluorophenyl amides
- Quinoline-based pharmaceuticals
Uniqueness
What sets N-[4-(5,8-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)-2-fluorophenyl]-3-methylbutanamide apart is its specific substitution pattern and the combination of fluorine atoms with the quinoline core. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
